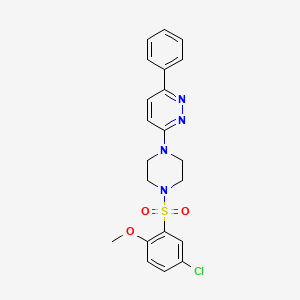

3-(4-((5-Chloro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine

描述

属性

IUPAC Name |

3-[4-(5-chloro-2-methoxyphenyl)sulfonylpiperazin-1-yl]-6-phenylpyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN4O3S/c1-29-19-9-7-17(22)15-20(19)30(27,28)26-13-11-25(12-14-26)21-10-8-18(23-24-21)16-5-3-2-4-6-16/h2-10,15H,11-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRIDMMSTYOBAJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-((5-Chloro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.

Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like chlorosulfonic acid or sulfonyl chlorides.

Coupling with Pyridazine: The final step involves coupling the sulfonyl piperazine intermediate with a pyridazine derivative under suitable conditions, such as using a base like potassium carbonate in a polar aprotic solvent.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency.

化学反应分析

Types of Reactions

3-(4-((5-Chloro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: Halogen atoms like chlorine can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield aldehydes or acids, while substitution reactions could introduce various functional groups into the molecule.

科学研究应用

Chemical Properties and Structure

The molecular formula of 3-(4-((5-Chloro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine is with a molecular weight of approximately 482.0 g/mol. The compound features a complex structure that includes a pyridazine ring, which is known for its unique physicochemical properties, such as weak basicity and significant dipole moments that facilitate various molecular interactions .

Drug Discovery and Development

The pyridazine moiety is recognized for its role in drug discovery due to its ability to engage in π-π stacking interactions and hydrogen bonding, which are critical for drug-target interactions. Research indicates that compounds containing pyridazine rings have been successfully incorporated into FDA-approved drugs, highlighting their therapeutic potential .

3-(4-((5-Chloro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine has been investigated for its efficacy against various targets:

- Cancer Therapeutics : The compound has shown promise in preclinical models targeting specific cancer pathways. For instance, it has been evaluated for its ability to inhibit key kinases involved in cancer cell proliferation .

- Neurological Disorders : Its structural characteristics may allow it to penetrate the central nervous system effectively, making it a candidate for treating neurological conditions such as spinal muscular atrophy (SMA) and Huntington's disease .

Molecular Recognition

The unique properties of the pyridazine scaffold contribute to its utility in molecular recognition processes. Studies have demonstrated that derivatives of this compound can selectively bind to specific biomolecules, which is essential for developing targeted therapies .

Case Study 1: Pyridazine as a Splicing Modulator

In a notable study, a pyridazine derivative was identified as a lead compound that modulated splicing in survival motor neuron 2 (SMN2), showing significant activation in cell-based assays. This compound stimulated the production of full-length SMN2 RNA, indicating its potential as a therapeutic agent for SMA .

Case Study 2: Inhibition of Bromodomain Interactions

Another research effort focused on the ability of 3-(4-((5-Chloro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine to inhibit bromodomain interactions critical for chromatin remodeling. This study screened a library of compounds and identified this pyridazine derivative as a potent inhibitor, suggesting its application in epigenetic therapy strategies .

作用机制

The mechanism of action of 3-(4-((5-Chloro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The sulfonyl and piperazine moieties may play crucial roles in binding to these targets, thereby modulating their activity.

相似化合物的比较

Similar Compounds

- 3-(4-(Phenylsulfonyl)piperazin-1-yl)-6-phenylpyridazine

- 3-(4-((2-Methoxyphenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine

- 3-(4-((5-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine

Uniqueness

Compared to similar compounds, 3-(4-((5-Chloro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine is unique due to the presence of both the 5-chloro and 2-methoxy substituents on the phenyl ring. These substituents can significantly influence the compound’s chemical reactivity and biological activity, potentially enhancing its efficacy and selectivity in various applications.

生物活性

3-(4-((5-Chloro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including cytotoxic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-(4-((5-Chloro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine is with a molecular weight of 444.9 g/mol. The compound features a piperazine moiety, which is often associated with various pharmacological activities, including antitumor effects.

Cytotoxicity

Research has indicated that compounds similar to 3-(4-((5-Chloro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine exhibit significant cytotoxic properties against various cancer cell lines. For instance, studies involving piperazine derivatives have shown selective toxicity towards leukemia cells and other tumor types. In one study, piperazine derivatives were evaluated against 54 human tumor cell lines, revealing varying degrees of cytotoxicity with some compounds demonstrating higher efficacy than standard chemotherapeutics like melphalan .

The mechanism by which this compound exerts its biological effects may involve the inhibition of key cellular pathways. Piperazine derivatives have been shown to interact with acetylcholinesterase, which could influence neurochemical pathways relevant in cancer biology . Additionally, the sulfonamide group in the structure may enhance binding affinity to target proteins involved in cell proliferation and survival.

Study 1: Antitumor Activity

A study published in ACS Biomacromolecules investigated the in vitro biological activity of compounds structurally related to 3-(4-((5-Chloro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine. The results indicated that these compounds exhibited substantial antitumor effects through apoptosis induction in cancer cell lines .

Study 2: Cytotoxic Evaluation

Another significant evaluation of related piperazine compounds demonstrated their ability to induce cytotoxicity in L1210 lymphoid leukemia cells. The study highlighted a correlation between structural modifications and increased cytotoxic potency, suggesting that specific functional groups could enhance therapeutic efficacy .

Data Table: Biological Activity Summary

常见问题

Q. What are the key synthetic pathways for this compound, and what challenges arise during purification?

- Methodological Answer : Synthesis typically involves multi-step reactions:

- Step 1 : Formation of the pyridazine core via cyclization of hydrazine with a dicarbonyl precursor (e.g., 1,4-diketone) .

- Step 2 : Introduction of the sulfonyl-piperazine moiety through nucleophilic substitution, where the piperazine reacts with a sulfonyl chloride derivative (e.g., 5-chloro-2-methoxybenzenesulfonyl chloride) under basic conditions (e.g., triethylamine in DCM) .

- Challenges :

- Purification : Column chromatography with gradients of ethyl acetate/hexane is often required to isolate the product due to polar intermediates.

- Sulfonylation Efficiency : Excess sulfonyl chloride and controlled pH (~8–9) are critical to avoid byproducts .

Q. How is structural integrity confirmed post-synthesis?

- Methodological Answer :

- X-ray Crystallography : Resolves 3D conformation, confirming sulfonyl-piperazine linkage and aryl substituent orientations (e.g., bond angles and torsional strain analysis) .

- Spectroscopy :

- ¹H/¹³C NMR : Validates proton environments (e.g., aromatic peaks at δ 7.2–8.5 ppm for pyridazine and phenyl groups) and quaternary carbons.

- HRMS : Confirms molecular ion peaks (e.g., [M+H]⁺ with <2 ppm error) .

Q. What in vitro assays evaluate its biological activity?

- Methodological Answer :

- Antimicrobial Activity : Broth microdilution assays (CLSI guidelines) determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria .

- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease targets) quantify IC₅₀ values using substrate turnover rates .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess selectivity indices relative to normal cells .

Advanced Research Questions

Q. How can SAR studies optimize its pharmacological profile?

- Methodological Answer :

- Substituent Variation : Systematic modification of the phenyl (C-6) and 5-chloro-2-methoxyphenyl groups to assess impacts on target affinity. For example:

- Electron-withdrawing groups (e.g., -NO₂) on the phenyl enhance antimicrobial activity but may reduce solubility .

- Bulky substituents on the piperazine ring improve selectivity for serotonin receptors .

- Bioisosteric Replacement : Replacing the sulfonyl group with sulfonamides or carboxylates to modulate pharmacokinetics .

Q. What computational strategies predict target interactions and reduce trial-and-error experimentation?

- Methodological Answer :

- Molecular Docking : Tools like AutoDock Vina screen against protein databases (e.g., PDB) to prioritize targets (e.g., bacterial dihydrofolate reductase) .

- Quantum Mechanical Calculations : Assess reaction pathways for sulfonylation and piperazine ring stability using Gaussian software (B3LYP/6-31G* basis set) .

- Machine Learning : QSAR models trained on pyridazine derivatives predict toxicity and ADMET properties .

Q. How can contradictory efficacy data across biological models be resolved?

- Methodological Answer :

- Assay Standardization : Use identical cell lines (e.g., ATCC-certified), serum-free media, and endpoint measurements (e.g., luminescence vs. fluorescence) .

- Positive Controls : Include reference compounds (e.g., ciprofloxacin for antibacterial assays) to validate experimental conditions .

- Mechanistic Studies : Surface plasmon resonance (SPR) or ITC quantify binding constants to confirm target engagement independently of cellular models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。